N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-21-12-7-5-6-11(10-12)17-16(19)15-13-8-3-2-4-9-14(13)20-18-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,19) |
InChI Key |
FLZCNTAYVHNJET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Compounds:
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide ()
- Substituent: 2,4-dimethoxyphenyl (stronger electron-donating groups via methoxy groups).
- Impact: Enhanced solubility due to polar methoxy groups compared to the SMe substituent.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide () Substituent: Benzodioxin ring (oxygen-rich, rigid structure).
N-(4-Chlorophenyl)-2-(2-hydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide () Substituent: 4-Chlorophenyl (electron-withdrawing Cl) and 2-hydroxybenzamido (hydrogen-bond donor). Impact: Chlorine enhances lipophilicity; hydroxy group enables hydrogen bonding.
Core Ring System Differences: Oxazole vs. Thiophene
Key Compounds:
Oxazole Derivatives
- Target Compound : Oxazole ring with O and N heteroatoms.
- Electronic Profile: Moderate dipole moment due to electronegativity differences between O and N.
- Applications: Likely used in medicinal chemistry for hydrogen-bonding interactions.
- Example : 2-(4-Hydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- Electronic Profile: Thiophene’s sulfur atom provides weaker aromaticity but higher polarizability.
- Impact: Enhanced π-π stacking and sulfur-mediated interactions (e.g., van der Waals).
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
Conformational and Crystallographic Insights
- Intramolecular Interactions : highlights an S(6) ring motif stabilized by C–H⋯O hydrogen bonding, a feature likely shared with the target compound’s carboxamide group.
- Software Tools : SHELX () and ORTEP () are widely used for crystallographic refinement and visualization, ensuring accurate structural determination.
Biological Activity
N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound belonging to the oxazole class. Its unique structure includes a cycloheptane ring fused with an oxazole ring and a carboxamide group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.4 g/mol
- IUPAC Name : N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
- Canonical SMILES : CSC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Signal Transduction Modulation : By interacting with receptors or kinases, the compound can alter signaling pathways that regulate cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro studies on breast cancer cell lines indicated that the compound significantly reduced cell viability and induced apoptosis at specific concentrations.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Cytokine Production : Experimental models showed a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels upon treatment with the compound.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Case Studies
Several case studies illustrate the biological effects of this compound:
- In Vivo Tumor Model : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a collagen-induced arthritis model, treatment with the compound resulted in decreased joint swelling and inflammation markers.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar oxazole structure | Moderate anticancer activity |
| Compound B | Tetrahydrobenzothiophene derivative | Strong anti-inflammatory effects |
| N-[3-(methylsulfanyl)phenyl]-5... | Unique cycloheptane fused structure | Notable anticancer and anti-inflammatory properties |
Q & A
Advanced Research Question
- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity (KD) to target enzymes (e.g., cyclooxygenase-2) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (IC50) with MTT or ATP-based luminescence, comparing to controls like cisplatin .
- Permeability studies : Caco-2 cell monolayers assess intestinal absorption potential (Papp values) .
What analytical techniques identify key impurities in the final product?
Basic Research Question
- LC-MS/MS detects trace impurities (<0.1%) from incomplete coupling or oxidation byproducts.
- 1H-NMR with relaxation reagents (e.g., Cr(acac)3) suppresses dominant signals, revealing minor peaks from unreacted intermediates .
How can solubility challenges be addressed for in vivo studies?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering pharmacodynamics .
- Amorphous solid dispersions : Spray-drying with polymers (HPMCAS) improves bioavailability by inhibiting crystallization .
What mechanistic insights guide the design of derivatives with improved efficacy?
Advanced Research Question
- Structure-activity relationship (SAR) : Modify the cycloheptane ring (e.g., fluorination at C5) to enhance metabolic stability.
- Kinetic isotope effects (KIE) : Deuterate the methylsulfanyl group to study rate-limiting steps in metabolism .
How are pharmacological assays designed to minimize off-target effects?
Basic Research Question
- Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.
- Cellular thermal shift assays (CETSA) confirm target engagement in live cells by measuring protein denaturation shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
